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Compound of Interest
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[1-(4-fluorophenyl)-1H-pyrazol-4-

yl]methanol

CAS No.: 153863-34-4

Cat. No.: B1342974

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,4-Disubstituted pyrazoles are a class of heterocyclic compounds that have garnered

significant attention in medicinal chemistry and drug development. Their versatile scaffold

allows for a wide range of biological activities, including anti-inflammatory, analgesic, and

anticancer properties. A thorough and precise structural characterization is paramount for

understanding their structure-activity relationships (SAR), ensuring compound identity and

purity, and guiding further molecular design and optimization. This technical guide provides a

comprehensive overview of the key analytical techniques employed in the structural elucidation

of 1,4-disubstituted pyrazoles, complete with quantitative data, detailed experimental protocols,

and visual workflows.

Core Analytical Techniques
The structural framework of 1,4-disubstituted pyrazoles is typically elucidated through a

combination of spectroscopic and crystallographic methods. The most pivotal of these are
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Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-

crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the connectivity and chemical

environment of atoms within a molecule. For 1,4-disubstituted pyrazoles, ¹H and ¹³C NMR are

fundamental for confirming the substitution pattern and the nature of the substituents.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1,4-Disubstituted Pyrazoles.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

| Ethyl 1-methyl-1H-pyrazole-4-carboxylate | 7.70 (s) | 7.90 (s) | 3.90 (s, 3H, N-CH₃), 4.25 (q,

2H, OCH₂), 1.30 (t, 3H, OCH₂CH₃) | CDCl₃ |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 1,4-Disubstituted Pyrazoles.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

| Ethyl 1-methyl-1H-pyrazole-4-carboxylate | 139.8 | 112.5 | 132.1 | 39.5 (N-CH₃), 60.1 (OCH₂),

14.4 (OCH₂CH₃), 163.5 (C=O) | CDCl₃ |

Sample Preparation: Dissolve 5-10 mg of the 1,4-disubstituted pyrazole derivative in

approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small

amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire the spectrum with a spectral width of -2 to 12 ppm.

Employ a 30° pulse angle and a relaxation delay of 1-2 seconds.

Accumulate 16-32 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz.

Use a spectral width of 0 to 200 ppm.

Employ a 45° pulse angle and a relaxation delay of 2-5 seconds.
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A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR to obtain

a good signal-to-noise ratio.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H NMR

spectrum and reference the chemical shifts to TMS.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for

confirming the molecular formula. The fragmentation pattern observed in the mass spectrum

can also offer structural insights.

Table 3: Common Mass Spectral Fragmentation Patterns for 1,4-Disubstituted Pyrazoles.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

| [M+H]⁺ | Protonated molecule | Base peak in soft ionization techniques |

Sample Preparation: Prepare a dilute solution of the 1,4-disubstituted pyrazole in a suitable

solvent such as methanol or acetonitrile (typically 1-10 µg/mL).

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source. The instrument can be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Data Acquisition:
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Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive or negative ion mode, depending on the nature of

the analyte. For most pyrazoles, positive ion mode is suitable.

Scan a mass range that encompasses the expected molecular weight of the compound

(e.g., m/z 100-1000).

For fragmentation studies (MS/MS), select the precursor ion of interest ([M+H]⁺) and apply

collision-induced dissociation (CID) with an appropriate collision energy.

Data Analysis: Determine the molecular weight from the mass of the protonated molecule

[M+H]⁺. For HRMS data, calculate the elemental composition based on the accurate mass

measurement. Analyze the MS/MS spectrum to identify characteristic fragment ions and

propose fragmentation pathways.[1][2]

X-ray Crystallography
Single-crystal X-ray crystallography provides the unambiguous determination of the three-

dimensional molecular structure, including bond lengths, bond angles, and intermolecular

interactions in the solid state.

Table 4: Representative X-ray Crystallographic Data for a 1,4-Disubstituted Pyrazole

Derivative.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

| C5-N1-N2 (°) | 111.2(2) |
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Crystal Growth: Grow single crystals of the 1,4-disubstituted pyrazole of suitable size and

quality. This is often achieved by slow evaporation of a solvent from a saturated solution of

the compound.

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer

head.

Data Collection:

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo

Kα radiation, λ = 0.71073 Å) and a detector.[3]

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

Process the diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

Refine the structural model against the experimental data using least-squares methods.

Locate and refine the positions of hydrogen atoms.

Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles,

torsion angles, and intermolecular interactions such as hydrogen bonds and π-π stacking.[4]

Visualizing Workflows and Pathways
Experimental Workflow for Structural Characterization
The logical flow of experiments for the comprehensive structural characterization of a newly

synthesized 1,4-disubstituted pyrazole is depicted below.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: A flowchart illustrating the typical experimental workflow for the synthesis and

structural elucidation of 1,4-disubstituted pyrazoles.

Biological Signaling Pathway: COX-2 Inhibition
Many 1,4-disubstituted pyrazoles, such as Celecoxib, are known for their selective inhibition of

the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory pathway.[5]

[6] Understanding this pathway is crucial for drug development professionals.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page
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Caption: The mechanism of action of a 1,4-disubstituted pyrazole, like Celecoxib, in the

arachidonic acid cascade, leading to the inhibition of inflammation.[7][8]

Conclusion
The structural characterization of 1,4-disubstituted pyrazoles is a critical aspect of their

development as therapeutic agents. A multi-technique approach, integrating NMR

spectroscopy, mass spectrometry, and X-ray crystallography, provides a comprehensive

understanding of their molecular architecture. The detailed protocols and representative data

presented in this guide serve as a valuable resource for researchers in the field, facilitating the

accurate and efficient elucidation of these important heterocyclic compounds. Furthermore, a

clear understanding of their mechanism of action, such as the inhibition of the COX-2 pathway,

is essential for the rational design of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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